2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It consists of several functional groups, including a pyrimidine ring, a thiadiazole ring, and an amide
-
Pyrimidine Ring: : The core structure contains a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms). Pyrimidines are essential components of nucleic acids (DNA and RNA).
-
Thiadiazole Ring: : The thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen) adds complexity to the compound.
-
Amide Group: : The amide functional group (-CONH-) is present, connecting the pyrimidine and thiadiazole rings.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound can vary, but one approach involves the condensation of appropriate precursors. Unfortunately, specific literature references for this exact compound are scarce. related methods for constructing pyrimidine and thiadiazole derivatives exist.
Reaction Conditions:Condensation Reaction: The formation of the amide bond likely involves a condensation reaction between the carboxylic acid group and the amine group.
Industrial Production Methods: As of now, there isn’t a well-established industrial-scale production method for this specific compound. Research in this area would be valuable.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the conditions.
Substitution Reactions: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: Investigate its potential as an antiviral or anticancer agent.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes.
Mechanism of Action
The exact mechanism remains elusive due to limited data. understanding its interactions with cellular targets (e.g., enzymes, receptors) would be crucial.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related pyrimidine and thiadiazole derivatives. Similar compounds include:
Thiadiazole Derivatives: Explore compounds with similar thiadiazole moieties.
Pyrimidine-Based Drugs: Investigate existing pyrimidine-based drugs.
Properties
Molecular Formula |
C19H18N6O2S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N6O2S2/c1-10(2)17-24-25-19(29-17)22-15(26)11(3)28-18-21-14(12-7-5-4-6-8-12)13(9-20)16(27)23-18/h4-8,10-11H,1-3H3,(H,21,23,27)(H,22,25,26) |
InChI Key |
QAWAABMNYWCKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.